molecular formula C7H14N2O B066903 1-Acetyl-4-aminopiperidine CAS No. 160357-94-8

1-Acetyl-4-aminopiperidine

Cat. No. B066903
M. Wt: 142.2 g/mol
InChI Key: NLHBHVGPMMXWIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetyl-4-aminopiperidine and related compounds involves multiple steps, including acylation, protection of amine groups, and catalytic hydrogenation. For example, an improved preparation method starting from 4-hydroxypiperidine has been developed, achieving the final product with an overall 82% yield through a sequence of protection, acylation, and deprotection steps (Snyder et al., 1998). Another approach utilizes 4-amino-2,2,6,6-tetramethylpiperidine, leading to derivatives with significant oxidative capabilities (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-aminopiperidine derivatives has been elucidated using various spectroscopic methods. These compounds often exhibit structures conducive to forming hydrogen bonds and engaging in other non-covalent interactions, which are crucial for their biological activities. For example, the crystal structure analysis of related compounds has provided insight into their conformational preferences and interaction capabilities (Nayak et al., 2014).

Chemical Reactions and Properties

1-Acetyl-4-aminopiperidine undergoes various chemical reactions, including oxidative processes and functional group transformations, which enable the synthesis of a wide range of derivatives. For instance, the synthesis of oxoammonium salts from 4-amino-2,2,6,6-tetramethylpiperidine demonstrates the compound's versatility as a reagent in oxidative reactions (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of 1-Acetyl-4-aminopiperidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for the compound's applications in drug formulation and material science. For example, the synthesis and characterization of a derivative showed specific crystalline properties and thermal stability, highlighting the impact of molecular structure on physical characteristics (Nayak et al., 2014).

Scientific Research Applications

1-Acetyl-4-aminopiperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives has been summarized recently . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Safety And Hazards

1-Acetyl-4-aminopiperidine has been classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-Acetyl-4-aminopiperidine and other piperidines will continue to be an area of interest in pharmaceutical research.

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBHVGPMMXWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407105
Record name 1-acetylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-aminopiperidine

CAS RN

160357-94-8
Record name 1-acetylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminopiperidin-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

0.88 Ammonia (85 ml) was added to a solution of N-acetylpiperidone (15 g, 106 mmol) in methanol (120 ml), followed by palladium hydroxide (2 g) and the mixture hydrogenated at room temperature and 60 psi for 18 hours. The reaction mixture was filtered through Arbocel®, the filtrate concentrated under reduced pressure and the residue azeotroped with toluene to give a yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (96:3.5:0.5 to 84:14:2) to afford the title compound as a clear oil, 9.6 g.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-piperidine-4-carboxylic acid tert-butyl ester (2.50 g; 12.5 mmol) and Huenigs base (3.2 mL) in dichloromethane (15 mL) is added acetyl chloride (1.1 mL; 15.0 mmol) under ice-cooling. The mixture is stirred overnight at ambient temperature. The solvent is evaporated and the obtained crude is partitioned between ethyl acetate and 1M aqueous HCl. Drying and evaporation of the solvent gave an orange oil which is dissolved in dichloromethane (38 mL). Trifluoroacetic acid (19 mL) is added and the mixture is stirred for 20 min at ambient temperature. The volatiles are completely evaporated at 35° C. bath temperature and the obtained residue is dissolved in a mixture of dichloromethane/methanol (95:5 v/v). Solid sodium carbonate is added and the suspension is stirred at ambient temperature overnight. Filtration and evaporation of the solvent gave 0.98 g of the title compound as slightly brown oil.
Name
4-amino-piperidine-4-carboxylic acid tert-butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Three

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